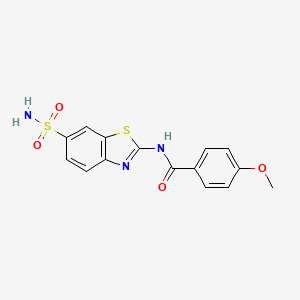
4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H13N3O4S2 . It belongs to the class of benzothiazoles, which are bicyclic compounds consisting of fused benzene and thiazole rings .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide”, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure with fused benzene and thiazole rings .
Chemical Reactions Analysis
Benzothiazole derivatives, including “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide”, are known to exhibit a wide range of reactivity, making them highly reactive building blocks for organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” include a molecular weight of 363.411 Da, a monoisotopic mass of 363.034760 Da, and a topological polar surface area of 113 Ų .
Scientific Research Applications
Liquid Crystals Development
A series of new calamitic liquid crystals with a benzothiazole core have been synthesized and characterized. These compounds, featuring terminal methoxy groups and Schiff base linkages, displayed mesomorphic properties, with an enantiotropic nematic phase present in most members of the series. This suggests potential applications in the development of liquid crystal displays and other optical devices (Ha et al., 2010).
Antimicrobial Activity
Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy in vitro. Certain compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Priya et al., 2006).
Alzheimer's Disease Treatment
Development of 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6) showed potent inhibitory selectivity and neuroprotective activity. This suggests potential applications in treating Alzheimer's disease, highlighting the role of benzamide derivatives in neurodegenerative disease research (Lee et al., 2018).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine compound substituted with benzothiazole-derived groups demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its favorable properties suggest potential applications in medical imaging and therapy (Pişkin et al., 2020).
Antidiabetic Agents
Benzamide derivatives have been explored as antihyperglycemic agents, with some compounds identified as potential drug candidates for diabetes mellitus treatment. This underscores the therapeutic potential of benzamide derivatives in metabolic disorder management (Nomura et al., 1999).
Future Directions
Benzothiazole derivatives, including “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide”, have been identified as potential anticancer agents . Their synthesis methods and biological activities are areas of ongoing research, indicating promising future directions in drug design and development .
properties
IUPAC Name |
4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)14(19)18-15-17-12-7-6-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZXGUUAHZCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

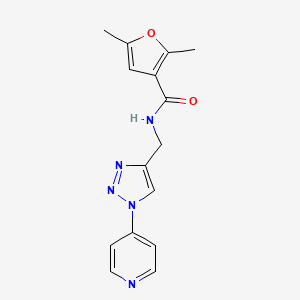
![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)
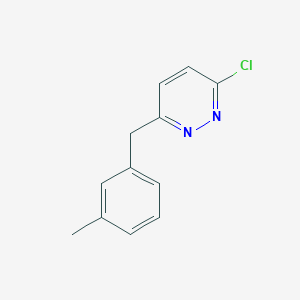
![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)
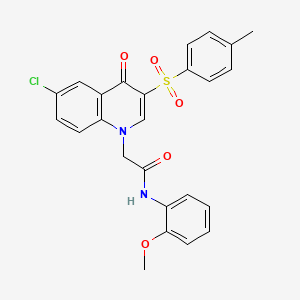

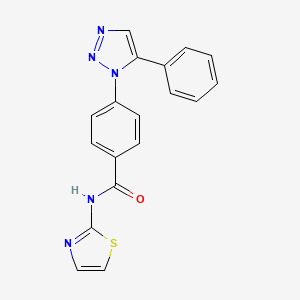
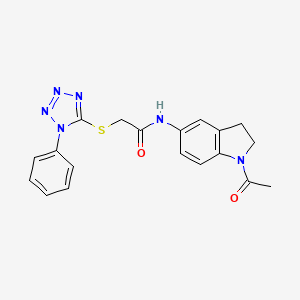
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
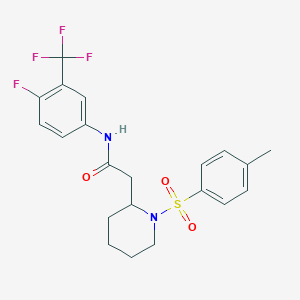
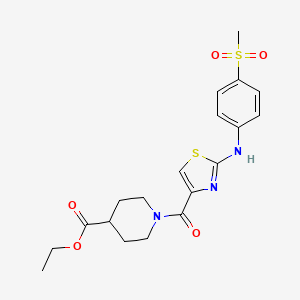
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)